Deoxygedunin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

脱氧芸香苷主要从印楝树中提取。提取过程涉及使用有机溶剂将化合物从植物材料中分离出来。 脱氧芸香苷的合成路线没有得到广泛的记录,但已知可以通过分离其天然来源获得该化合物 . 工业生产方法尚未成熟,正在进行研究以开发更有效的合成路线,并提高化合物的生物利用度 .

化学反应分析

科学研究应用

Structural and Chemical Properties

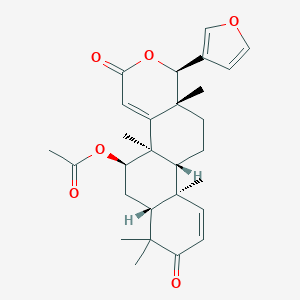

- Chemical Formula : C28H34O6

- Molar Mass : 466.574 g/mol

- IUPAC Name : 14,15-deoxygedunin

Deoxygedunin is known for its ability to selectively activate the TrkB receptor, which is crucial for brain-derived neurotrophic factor (BDNF) signaling. This activation leads to significant neurotrophic effects, making it a candidate for treating various neurological disorders.

Neuroprotective Effects

-

Mechanism of Action :

- This compound activates the TrkB receptor independently of BDNF, promoting neuronal survival and differentiation.

- It has been shown to prevent neuronal apoptosis and enhance neurite outgrowth in vitro and in vivo models.

-

Case Studies :

- In studies involving mice, this compound administration resulted in robust protection against neuronal cell death and facilitated learning enhancement. The compound was found to prevent vestibular ganglion degeneration in BDNF-deficient pups .

- In rat models, this compound demonstrated significant neuroprotective effects during ischemic conditions, suggesting its potential in stroke therapy .

Antidepressant-Like Effects

This compound has been reported to exhibit rapid antidepressant-like effects comparable to established treatments such as ketamine. Its mechanism involves TrkB activation, leading to enhanced synaptic plasticity and improved mood-related behaviors in animal models .

Applications in Neurodegenerative Disorders

Given its neuroprotective properties, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to mimic BDNF's actions could help restore neuronal function and connectivity compromised by these disorders .

Pharmacological Insights

-

Research Findings :

- This compound has shown efficacy in promoting neuronal differentiation and maturation in primary hippocampal neuron cultures. It enhances dendritic arborization and axonal growth, critical for establishing functional neuronal networks .

- The compound's pharmacological profile indicates low toxicity at effective doses, making it a promising candidate for further clinical exploration .

-

Potential Therapeutic Uses :

- As a TrkB agonist, this compound may serve as a therapeutic agent for conditions associated with TrkB receptor dysfunction, including mood disorders and cognitive impairments .

- Its applications extend beyond neurobiology; preliminary studies suggest anti-cancer properties through modulation of heat shock protein pathways .

Summary Table of Applications

作用机制

相似化合物的比较

脱氧芸香苷在结构上与芸香苷有关,芸香苷是另一种存在于印楝树中的化合物。 两种化合物具有相似的生物活性,包括神经保护和抗炎作用 . 脱氧芸香苷在体内已被发现比芸香苷更有效 . 其他类似的化合物包括7,8-二羟基黄酮和N-乙酰基5-羟色胺,两者都是TrkB激动剂 . 脱氧芸香苷具有独特的穿越血脑屏障的能力,并且作用时间长 .

生物活性

Deoxygedunin is a natural compound derived from the Indian neem tree (Azadirachta indica) and belongs to the gedunin family of natural products. It has garnered attention in recent years due to its significant biological activities , particularly its neuroprotective effects and potential therapeutic applications in neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound primarily exerts its effects through the activation of the tropomyosin receptor kinase B (TrkB) receptor, which is crucial for mediating the actions of brain-derived neurotrophic factor (BDNF). Unlike BDNF, this compound activates TrkB in a BDNF-independent manner , making it a unique candidate for therapeutic applications in conditions where BDNF levels are compromised.

TrkB Activation

- Binding and Activation : this compound binds to the extracellular domain (ECD) of TrkB, leading to receptor dimerization and autophosphorylation. This process triggers downstream signaling pathways that promote neuronal survival and function.

- Neuroprotective Effects : Studies have demonstrated that this compound can prevent neuronal apoptosis in various models, including those involving hypoxic conditions, indicating its potential as a neuroprotective agent .

Research Findings

- Neurotrophic Activity : this compound has been shown to enhance neuronal survival in mouse models, particularly in BDNF knockout pups where it prevents vestibular ganglion degeneration .

- Anti-depressant Effects : Animal studies indicate that administration of this compound produces anti-depressant effects, likely mediated through TrkB activation .

- Learning Enhancement : this compound has been associated with improved learning and memory functions in various cognitive tests, further supporting its role as a cognitive enhancer .

Neuroprotection Against Ischemia

A study investigated the protective effects of this compound on hippocampal neurons subjected to oxygen-glucose deprivation (OGD). The results indicated that this compound provided significant protection against cell death in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.5 | 85 ± 5 |

| 1.0 | 75 ± 7 |

| 2.0 | 60 ± 10 |

These findings suggest that this compound can effectively mitigate ischemic injury in neuronal cells .

Behavioral Studies

In behavioral assays assessing depression-like symptoms, mice treated with this compound exhibited reduced immobility in forced swim tests compared to controls, indicating enhanced mood and cognitive function:

| Treatment Group | Immobility Time (seconds) |

|---|---|

| Control | 120 ± 15 |

| This compound (10 mg/kg) | 80 ± 10 |

This reduction in immobility time supports the hypothesis that this compound may serve as an effective treatment for depressive disorders .

Comparative Analysis with Other Compounds

This compound's activity can be compared with other known TrkB agonists:

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | TrkB activation | Neuroprotective, antidepressant effects |

| 7,8-Dihydroxyflavone | TrkB activation | Cognitive enhancement, neuroprotection |

| BDNF | Natural neurotrophin | Limited by poor bioavailability |

While BDNF is a natural ligand for TrkB, its therapeutic use is limited due to challenges such as poor blood-brain barrier permeability. In contrast, this compound offers a promising alternative with oral bioavailability and robust neuroprotective properties .

属性

CAS 编号 |

21963-95-1 |

|---|---|

分子式 |

C28H34O6 |

分子量 |

466.6 g/mol |

IUPAC 名称 |

[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate |

InChI |

InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1 |

InChI 键 |

VOUDTVRGPAGHGA-SQIPALKSSA-N |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

手性 SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |

规范 SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

Key on ui other cas no. |

21963-95-1 |

同义词 |

deoxygedunin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。